molecular formula C17H17F2NO3 B7480455 N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide

N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide

Cat. No.: B7480455
M. Wt: 321.32 g/mol
InChI Key: RILAGOXCYPHCBQ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a difluorophenyl group and a methoxyphenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide typically involves the following steps:

    Formation of the butanamide backbone: This can be achieved through the reaction of butanoic acid with an amine, resulting in the formation of the amide bond.

    Introduction of the difluorophenyl group: This step involves the substitution of hydrogen atoms on the phenyl ring with fluorine atoms, which can be done using fluorinating agents such as Selectfluor.

    Attachment of the methoxyphenoxy group: This can be accomplished through an etherification reaction, where the phenol group is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-4-(4-hydroxyphenoxy)butanamide
  • N-(2,4-difluorophenyl)-4-(4-chlorophenoxy)butanamide
  • N-(2,4-difluorophenyl)-4-(4-nitrophenoxy)butanamide

Uniqueness

N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide is unique due to the presence of both difluorophenyl and methoxyphenoxy groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(4-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3/c1-22-13-5-7-14(8-6-13)23-10-2-3-17(21)20-16-9-4-12(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILAGOXCYPHCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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